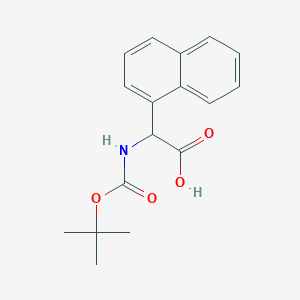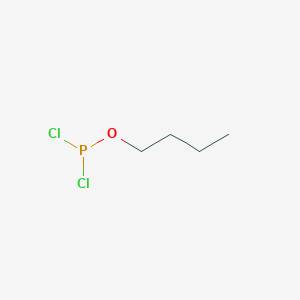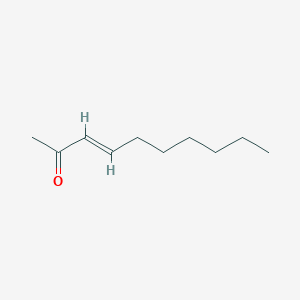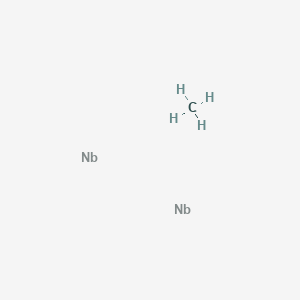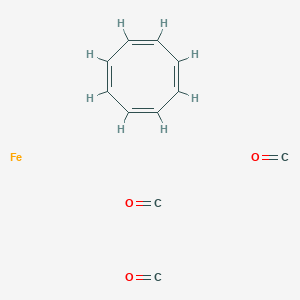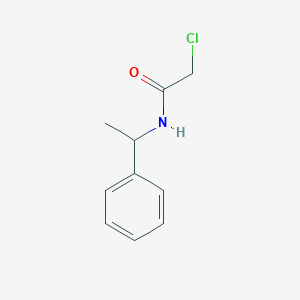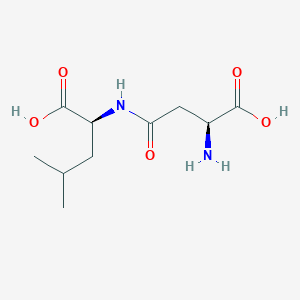
Ytterbium(III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ytterbium(III) bromide hydrate can be synthesized through several methods, including the reaction of ytterbium metal with bromine in the presence of water. However, detailed synthesis methods specifically for ytterbium(III) bromide hydrate are not directly available in the papers. Synthesis techniques for related ytterbium compounds involve controlled reactions under specific conditions to ensure the formation of the desired hydrate structure.
Molecular Structure Analysis
The molecular structure of ytterbium(III) bromide hydrate and related compounds has been explored through various techniques such as X-ray diffraction. For example, the crystal structure of ytterbium(III) complexes reveals coordination geometries that are critical for understanding the compound's chemical behavior. The ytterbium ion typically exhibits coordination numbers that can vary depending on the ligands present, which in the case of hydrates, include water molecules in addition to bromide ions (Meier, Russ, & Schleid, 2020).
Chemical Reactions and Properties
Ytterbium(III) bromide hydrate participates in chemical reactions characteristic of rare earth metal halides, including complex formation and redox reactions. It can act as a precursor for the synthesis of various ytterbium-containing materials. The compound's chemical properties are influenced by ytterbium's ability to undergo oxidation and its interaction with other ligands, such as in the formation of ytterbium(III) complexes with specific ligands for antioxidation and DNA-binding studies (Wu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Application 1: In Vivo NIR-II Whole Body Bioimaging
- Summary of the Application : Ytterbium(III) bromide hydrate is used as a molecular probe in Near-Infrared (NIR) emissive lanthanide (Ln) complexes for fluorescence imaging in the NIR-II region (1000–1700 nm). This combines the advantages of small organic molecules and inorganic metal ions .
- Methods of Application or Experimental Procedures : Water-soluble Yb3+ molecular probes with a quantum yield of approximately 10% in water are used. These probes show deep penetration (>3 mm) upon excitation at the Q band. One of the Yb3+ complexes, Yb-2, was successfully applied in high resolution non-invasive whole body, vasculature, and lymph node imaging of small animals .
- Results or Outcomes : The complex cleared from the body through hepatobiliary and renal systems, similar to most organic fluorophores. The application of Yb-2 in fluorescence-guided sentinel lymph node surgery demonstrated the prospective application of lanthanide complexes as molecular probes in NIR-II whole body bioimaging and surgical operation .
Application 2: Catalyst in Organic Synthesis
- Summary of the Application : Ytterbium(III) bromide hydrate can be used as a catalyst in organic synthesis . It can accelerate the reaction rate and increase the yield of the target product.
- Results or Outcomes : The use of Ytterbium(III) bromide hydrate as a catalyst can lead to more efficient and selective organic reactions .
Application 3: Crystal Growth
- Summary of the Application : Ytterbium(III) bromide hydrate can be used in the growth of crystals . These crystals can have various applications, including in electronic devices and optical components.
- Results or Outcomes : The use of Ytterbium(III) bromide hydrate can result in high-quality crystals with desirable properties .
Safety And Hazards
Ytterbium(III) bromide hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
tribromoytterbium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLXTAFQDIBHN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Yb](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OYb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(III) bromide hydrate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

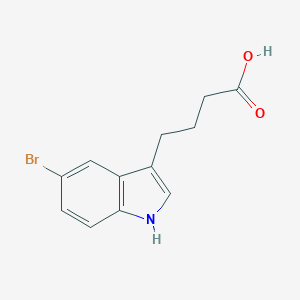
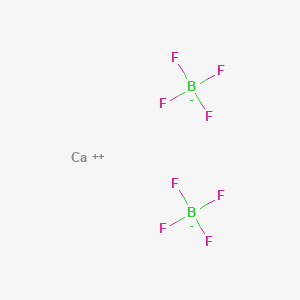
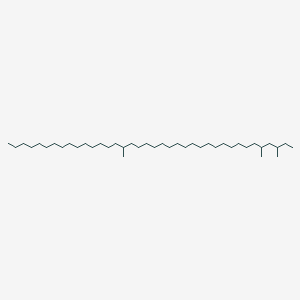
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
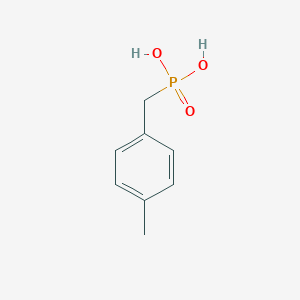
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
